molecular formula C34H31ClN8O5S B606976 dBET57 CAS No. 1883863-52-2

dBET57

Cat. No. B606976
CAS RN: 1883863-52-2
M. Wt: 699.2 g/mol
InChI Key: CZRLOIDJCMKJHE-UXMRNZNESA-N
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Safety and Hazards

DBET57 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Research on dBET57 has shown that it can have a strong antiproliferation function in xenograft tumor models in vivo . It has been suggested that this compound may be an effective new therapeutic drug for the treatment of certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

dBET57 is synthesized using PROTAC technology, which involves linking a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase (cereblon) via a linker. The synthesis typically involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production, ensuring high purity and yield. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRLOIDJCMKJHE-UXMRNZNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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